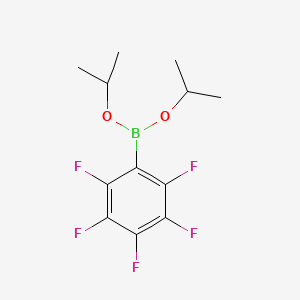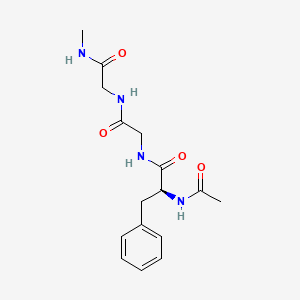
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is a synthetic peptide compound It is composed of N-acetyl-L-phenylalanine, glycine, and N-methylglycine (sarcosine)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide typically involves the stepwise coupling of the constituent amino acids. The process begins with the acetylation of L-phenylalanine using acetic anhydride in the presence of a base such as pyridine. The resulting N-acetyl-L-phenylalanine is then coupled with glycine using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the N-acetyl-L-phenylalanylglycine is coupled with N-methylglycine using similar coupling reagents to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, particularly at the aromatic ring, forming hydroxylated derivatives.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions.
Substitution: Acyl chlorides or anhydrides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Hydrolysis: N-acetyl-L-phenylalanine, glycine, and N-methylglycine.
Oxidation: Hydroxylated derivatives of N-acetyl-L-phenylalanine.
Substitution: Various N-acyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage mechanisms.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development and as a bioactive peptide in pharmacological research.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as HPLC.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of enzymes, influencing biochemical pathways. The acetyl and methyl groups may enhance its stability and bioavailability, allowing it to exert its effects more efficiently.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler derivative used in similar research applications.
N-Acetylglycine: Another acetylated amino acid with distinct properties.
N-Methylglycine (Sarcosine): A methylated amino acid with unique biological activities.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-N-methylglycinamide is unique due to its specific combination of acetylated and methylated amino acids, which confer distinct chemical and biological properties. Its structure allows for diverse applications in research and industry, making it a valuable compound for various scientific endeavors.
Propiedades
Número CAS |
228272-88-6 |
|---|---|
Fórmula molecular |
C16H22N4O4 |
Peso molecular |
334.37 g/mol |
Nombre IUPAC |
(2S)-2-acetamido-N-[2-[[2-(methylamino)-2-oxoethyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-11(21)20-13(8-12-6-4-3-5-7-12)16(24)19-10-15(23)18-9-14(22)17-2/h3-7,13H,8-10H2,1-2H3,(H,17,22)(H,18,23)(H,19,24)(H,20,21)/t13-/m0/s1 |
Clave InChI |
OPRJODIKFQFFRJ-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


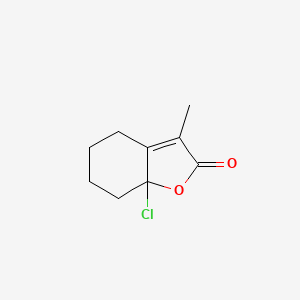
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
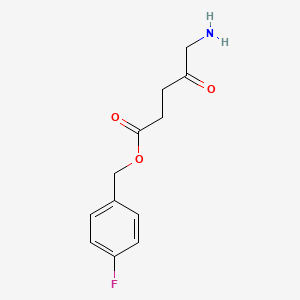
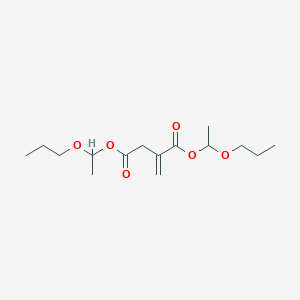
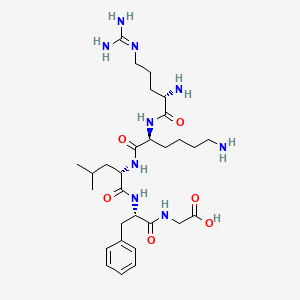

![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
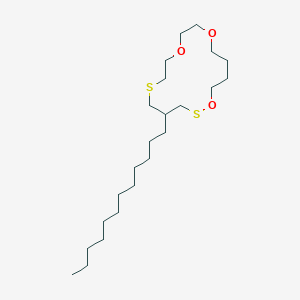
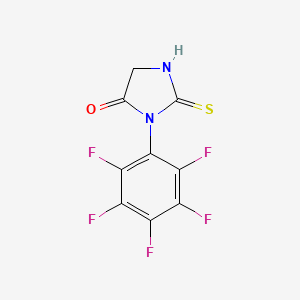

![(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine](/img/structure/B14241710.png)

